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Compound of Interest

Compound Name: 4-Methyleneglutamic acid

CAS No.: 7150-74-5

Cat. No.: B555488 Get Quote

Executive Summary
4-Methyleneglutamic acid (4-MGA) is an excitatory amino acid analogue of L-glutamate,

distinguished by a methylene group (=CH₂) at the

-carbon. Originally isolated from Arachis hypogaea (peanut) and Tulipa (tulip), 4-MGA has
served as a critical probe in neurophysiology.

Its primary significance lies in its potency differential: in isolated spinal cord preparations, 4-

MGA exhibits a depolarizing potency approximately 10-fold higher than L-glutamate. This

enhanced efficacy is not solely due to receptor affinity but is critically driven by its resistance to

rapid clearance by Excitatory Amino Acid Transporters (EAATs), making it a "persistent"

agonist. This guide details the physicochemical properties, mechanistic pathways, and

experimental protocols for utilizing 4-MGA in spinal cord neurophysiology.

Chemical & Pharmacological Profile
Structural Determinants
Unlike the flexible ethyl chain of L-glutamate, 4-MGA possesses an exocyclic methylene group

at the C4 position. This modification imposes steric rigidity and alters the electron density of the

distal carboxylate, influencing receptor binding and transporter recognition.
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Property L-Glutamate
4-Methylene-L-glutamic
acid

Formula C₅H₉NO₄ C₆H₉NO₄

C4 Substituent Hydrogen (-H) Methylene (=CH₂)

Receptor Selectivity
Non-selective (NMDA, AMPA,

KA)
Preferential NMDA Agonist

Transporter Affinity High (Substrate for EAAT1-5) Low / Non-substrate

Potency (Spinal Cord) Reference (1.0x) ~10x L-Glutamate

Stereochemical Importance
Biological activity is restricted to the L-isomer. The D-isomer is virtually inactive in depolarizing

spinal motoneurons.[1] Researchers must ensure the use of enantiomerically pure L-4-MGA

(often isolated from plant sources or synthesized via chiral HPLC) to avoid confounding data

from inactive enantiomers.

Mechanism of Action: The "Uptake-Evasion"
Hypothesis
The high potency of 4-MGA is a function of two synergistic mechanisms: Receptor Activation

and Transporter Evasion.

Receptor Binding
4-MGA acts as a stereoselective agonist at N-methyl-D-aspartate (NMDA) receptors. Binding

studies indicate it accommodates the specific steric requirements of the NMDA agonist binding

domain (GluN2 subunit), inducing channel opening and cation influx (

,

).

Transporter Evasion (The Amplifier)
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The defining characteristic of 4-MGA is its interaction—or lack thereof—with the glutamate

reuptake system.

L-Glutamate: Rapidly cleared from the synaptic cleft by EAATs on glial cells, terminating the

signal within milliseconds.

4-MGA: The bulky methylene group sterically hinders recognition by EAATs. Consequently,

4-MGA persists in the synaptic cleft, causing prolonged receptor activation and massive

depolarization.

Visualization of Signaling Dynamics
The following diagram illustrates the differential processing of L-Glutamate and 4-MGA at the

spinal synapse.
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Figure 1: Comparative synaptic dynamics. Note the blocked uptake pathway for 4-MGA (Red

Dotted Line), leading to accumulation and sustained depolarization compared to L-Glutamate.

Experimental Protocols
To validate the depolarizing effects of 4-MGA, the Hemisected Spinal Cord Preparation

(Sucrose Gap) is the gold standard. This method allows for the recording of composite root

potentials, providing a macroscopic view of motoneuron depolarization.

Protocol: Sucrose Gap Recording (Rat Spinal Cord)
Objective: Measure ventral root depolarization induced by 4-MGA vs. L-Glutamate.

Reagents:

aCSF (Artificial Cerebrospinal Fluid): 118 mM NaCl, 4.7 mM KCl, 2.5 mM

, 1.2 mM

, 1.2 mM

, 25 mM

, 11 mM Glucose. Aerate with 95%

/ 5%

.

Test Solutions: L-Glutamate (1 mM), 4-Methylene-L-glutamic acid (0.1 mM - 1 mM).

Isotonic Sucrose: 320 mM sucrose in deionized water.

Workflow:

Dissection:

Rapidly decapitate a neonatal rat (P2-P9).
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Perform a laminectomy to expose the spinal cord.

Transfer cord to ice-cold aCSF.

Hemisect the cord sagittally (midline) to improve drug perfusion.

Mounting (Sucrose Gap Chamber):

Thread a lumbar ventral root (e.g., L3-L5) through the three-compartment chamber:

Compartment A: Spinal cord bath (perfused with aCSF/Drug).

Compartment B: Sucrose gap (electrical isolation).

Compartment C: Reference electrode (KCl).

Seal barriers with silicone grease (high vacuum grease) to prevent leakage.

Recording:

Connect Ag/AgCl electrodes to Compartments A and C.

Amplify DC potential difference.

Establish a stable baseline (approx. 30 minutes).

Application:

Control: Perfuse L-Glutamate (1 mM) for 60 seconds. Washout for 10-15 mins.

Test: Perfuse 4-MGA (start at 0.1 mM). Washout.

Note: 4-MGA responses are often slower to wash out due to the lack of transporter

clearance.

Validation (The "Self-Validating" Step):

Apply NMDA Antagonist (AP5, 50 µM).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Re-apply 4-MGA.

Result: The depolarization should be significantly attenuated (>80%), confirming the

mechanism is NMDA-receptor mediated.

Data Analysis
Calculate the Potency Ratio:

Expect a ratio > 5-10 for 4-MGA in neonatal preparations.

Comparative Data Summary
The following table summarizes the activity of 4-MGA relative to other excitatory amino acids in

spinal motoneurons.

Compound Target Receptor Uptake by EAATs?
Relative Potency
(Neonatal Rat)

L-Glutamate Mixed (NMDA/AMPA) Yes (Rapid) 1 (Reference)

L-Aspartate Mixed (NMDA/AMPA) Yes ~0.8

4-Methylene-Glu NMDA (Preferential) No / Very Slow 10 - 15

Kainate Kainate No > 50

NMDA NMDA No ~10

Note: 4-MGA mimics the potency profile of NMDA itself, largely because both evade the rapid

clearance that limits L-glutamate.

Synthesis of Experimental Logic
Why use 4-MGA?
Researchers utilize 4-MGA not just as an agonist, but as a tool to dissociate receptor affinity

from transport kinetics.

If a drug effect is blocked by TBOA (transporter blocker) for Glutamate but not for the test

compound, the test compound is likely not a transporter substrate.
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4-MGA serves as a "natural TBOA-insensitive agonist," allowing studies of prolonged

receptor activation without the use of synthetic transporter inhibitors.

Safety & Handling
Excitotoxicity: Due to its high potency and lack of clearance, 4-MGA is highly neurotoxic in

culture. Use minimal concentrations (10-100 µM) for cell viability assays.

Storage: Store solid at -20°C. Solutions should be prepared fresh or frozen in aliquots, as the

methylene group can be reactive under acidic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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